molecular formula C9H8Cl3N5 B12819922 N'-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride

N'-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride

Cat. No.: B12819922
M. Wt: 292.5 g/mol
InChI Key: ALTHQWGEDDCJAF-DFPPEFKWSA-N
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Description

N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride is a chemical compound with the molecular formula C9H7Cl2N5. It is primarily used in research and industrial applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride typically involves the reaction of 2,3-dichlorobenzohydrazonoyl cyanide with carbamimidoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride is scaled up using continuous flow reactors. This method ensures consistent quality and high yield. The reaction conditions are optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme targeted .

Comparison with Similar Compounds

Similar Compounds

  • N’-Carbamimidoyl-2,4-dichlorobenzohydrazonoyl cyanide
  • N’-Carbamimidoyl-2,5-dichlorobenzohydrazonoyl cyanide
  • N’-Carbamimidoyl-2,6-dichlorobenzohydrazonoyl cyanide

Uniqueness

N’-Carbamimidoyl-2,3-dichlorobenzohydrazonoyl cyanide hydrochloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C9H8Cl3N5

Molecular Weight

292.5 g/mol

IUPAC Name

(1E)-2,3-dichloro-N-(diaminomethylideneamino)benzenecarboximidoyl cyanide;hydrochloride

InChI

InChI=1S/C9H7Cl2N5.ClH/c10-6-3-1-2-5(8(6)11)7(4-12)15-16-9(13)14;/h1-3H,(H4,13,14,16);1H/b15-7-;

InChI Key

ALTHQWGEDDCJAF-DFPPEFKWSA-N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)/C(=N\N=C(N)N)/C#N.Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(=NN=C(N)N)C#N.Cl

Origin of Product

United States

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